

# SB-277011 hydrochloride CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SB-277011 hydrochloride

Cat. No.: B10824336

Get Quote

## An In-depth Technical Guide to SB-277011 Hydrochloride

Introduction: SB-277011, also known as SB-277011-A, is a potent, selective, and orally active antagonist of the dopamine D3 receptor.[1] It is a significant pharmacological tool for investigating the role of the D3 receptor in the central nervous system (CNS).[2] Developed for its high affinity for the D3 receptor and substantial selectivity over the D2 receptor and other monoaminergic receptors, SB-277011 readily penetrates the blood-brain barrier, making it effective in preclinical in vivo studies.[2][3] Its properties have led to extensive research into its potential therapeutic applications for conditions such as substance use disorders and schizophrenia.[1][3][4]

## **Chemical and Physical Properties**

**SB-277011 hydrochloride** is the salt form commonly used in research settings. Its key chemical identifiers and properties are summarized below.



| Property          | Value                                                                                                                |
|-------------------|----------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1226917-67-4[1]                                                                                                      |
| Alternate CAS     | 215804-67-4 (hydrochloride); 215803-78-4 (free base)[1][5]                                                           |
| Molecular Formula | C <sub>28</sub> H <sub>32</sub> Cl <sub>2</sub> N <sub>4</sub> O (dihydrochloride)[1]                                |
| Molecular Weight  | 511.49 g/mol (dihydrochloride)[1]                                                                                    |
| IUPAC Name        | N-((1r,4r)-4-(2-(6-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)quinoline-4-carboxamide dihydrochloride[1] |
| Synonyms          | SB-277011A, SB-277011A hydrochloride, SB-277011A dihydrochloride[1]                                                  |
| Appearance        | Solid, white                                                                                                         |
| Purity            | >98% (HPLC)                                                                                                          |
| Solubility        | Soluble in DMSO to 100 mM, water to 10 mM, and ethanol to 10 mM                                                      |
| Storage           | Store at 2-8°C for short term, -20°C for long term[1]                                                                |

## **Mechanism of Action and Pharmacology**

SB-277011 functions as a competitive antagonist at the dopamine D3 receptor.[1] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are primarily coupled to the Gi/Go signaling pathway.[6][7] Activation of D3 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][8] By binding to the D3 receptor, SB-277011 blocks dopamine from binding and initiating this signaling cascade.

SB-277011 exhibits high affinity for the human and rat D3 receptors with significant selectivity over D2 receptors and a wide range of other receptor types.[3][9][10]



| Receptor Target     | Binding Affinity<br>(pKi) | Species    | Notes                                   |
|---------------------|---------------------------|------------|-----------------------------------------|
| Dopamine D3         | 7.95 - 8.0[1][3]          | Human, Rat | High affinity                           |
| Dopamine D2         | 6.0[1][11]                | Human, Rat | ~100-fold lower affinity than for D3[3] |
| 5-HT1B              | <5.2[11]                  | Human      | Low affinity                            |
| 5-HT <sub>1</sub> D | 5.0 - 5.9[1][11]          | Human      | Low affinity                            |

The Ki values for rodent and human D3 receptors are reported to be 10.7 nM and 11.2 nM, respectively.[11][12]

Preclinical studies in rats have demonstrated that SB-277011 has an excellent pharmacokinetic profile, including good oral bioavailability and high penetration into the central nervous system. [2][11]

| Parameter             | Value (Rat)             |
|-----------------------|-------------------------|
| Oral Bioavailability  | 43%[11]                 |
| Plasma Half-life (t½) | 2.0 hours[11]           |
| Plasma Clearance      | 19-20 mL/min/kg[11][13] |
| Brain:Blood Ratio     | 3.6:1[9][11]            |

## **Dopamine D3 Receptor Signaling Pathway**

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the inhibitory action of SB-277011.





Click to download full resolution via product page

Caption: Antagonistic action of SB-277011 on the D3 receptor signaling cascade.

## **Experimental Protocols**

The pharmacological profile of SB-277011 has been characterized through various in vitro and in vivo experimental procedures.

Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine D3 and D2 receptors.

#### Methodology:

- Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express either human dopamine D3 (hD3) or D2 (hD2) receptors.
   [3]
- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl) is used.
- Incubation: Membranes are incubated with a specific radioligand (e.g., [125])iodosulpride or [3H]spiperone) and varying concentrations of SB-277011. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.



- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The IC<sub>50</sub> (concentration of SB-277011 that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Objective: To assess the functional antagonist activity of SB-277011 at D3 receptors.

#### Methodology:

- Cell Culture: CHO cells expressing the human D3 receptor are cultured on Cytosensor Microphysiometer capsules.[3]
- Assay Principle: The microphysiometer measures real-time changes in the rate of acidification of the extracellular medium, which is an indirect measure of overall cellular metabolic activity triggered by receptor activation.
- Procedure: The cells are exposed to a known D3 receptor agonist (e.g., quinpirole) to induce an increase in the acidification rate.[3]
- Antagonism: To test for antagonism, cells are pre-incubated with various concentrations of SB-277011 before the addition of the agonist.
- Data Analysis: The ability of SB-277011 to inhibit the agonist-induced response is quantified, and a pKb value (the negative logarithm of the antagonist's dissociation constant) is calculated to represent its potency. An 80-fold selectivity over hD2 receptors was demonstrated using this method.[3]

Objective: To measure the effect of SB-277011 on dopamine efflux in specific brain regions of awake, freely moving rats.

#### Methodology:

 Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest, such as the nucleus accumbens or striatum.[3]



- Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
- Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 μL/min).
- Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals (e.g., every 20 minutes).
- Drug Administration: After establishing a stable baseline of dopamine levels, SB-277011 is administered (e.g., orally, p.o.). In some studies, its ability to reverse the effects of a D3 agonist like quinelorane is tested.[3]
- Analysis: The concentration of dopamine in the dialysate samples is quantified using highperformance liquid chromatography with electrochemical detection (HPLC-EC).
- Results: Studies show that SB-277011 can reverse the quinelorane-induced reduction of dopamine efflux in the nucleus accumbens, a region with high D3 receptor expression.[3]

## **Experimental Workflow Diagram**

The following diagram outlines a typical workflow for assessing a compound's reinforcing properties using a progressive-ratio self-administration paradigm, a behavioral assay where SB-277011 has been extensively studied.[14]





Click to download full resolution via product page

Caption: Workflow for a progressive-ratio cocaine self-administration experiment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-277011 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Dopamine receptor D3 Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Signaling mechanisms of the D3 dopamine receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SB-277011 hydrochloride | D3R antagonist | TargetMol [targetmol.com]
- 13. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost—variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SB-277011 hydrochloride CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10824336#sb-277011-hydrochloride-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com